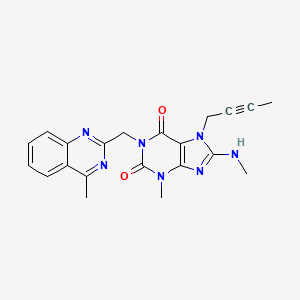

7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Description

Propriétés

IUPAC Name |

7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O2/c1-5-6-11-27-17-18(25-20(27)22-3)26(4)21(30)28(19(17)29)12-16-23-13(2)14-9-7-8-10-15(14)24-16/h7-10H,11-12H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWGWZTXBWAJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1NC)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 8-Bromo-3-methylxanthine Derivatives

The foundational step involves bromination of 3-methylxanthine at the 8-position. As demonstrated in linagliptin synthesis, treatment of 3-methylxanthine with or in anhydrous tetrahydrofuran (THF) yields 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with 74–85% efficiency. Critical parameters include:

-

Solvent choice : Anhydrous THF minimizes hydrolysis.

-

Temperature : Reactions proceed at room temperature (RT) to avoid debromination.

-

Stoichiometry : A 1:1.5 molar ratio of substrate to NBS ensures complete conversion.

Table 1 : Bromination Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (THF) | Anhydrous | 85 | 99.1 |

| Temperature | 25°C | 83 | 98.5 |

| NBS Equivalents | 1.5 | 85 | 99.1 |

7-Position Propargylation

Introducing the but-2-yn-1-yl group at the 7-position employs 1-bromo-2-butyne under basic conditions. Patent CN111574463A details a protocol using in dimethyl sulfoxide (DMSO), achieving 90–94% yield. Key considerations:

-

Base selection : DIPEA minimizes -alkylation side reactions.

-

Catalyst : Tetrabutylammonium bromide (TBAB) enhances phase transfer in biphasic systems.

-

Reaction time : 12–16 hours at 60°C ensures complete substitution.

Impurity analysis reveals that prolonged heating (>24 hours) induces dimerization via -coupling, necessitating strict time control. Post-reaction purification via dichloromethane (DCM) washes and sodium hydroxide extraction reduces residual alkynes.

1-Position Quinazolinylmethyl Substitution

Alkylation with 2-Chloromethyl-4-methylquinazoline

The 1-position alkylation employs 2-chloromethyl-4-methylquinazoline under alkaline conditions. Boehringer Ingelheim’s industrial process uses in DMSO at 80°C for 4 hours, achieving 76–83% yield. Modifications from CN111574463A include:

-

Solvent switch : Replacing DMSO with reduces viscosity, improving mixing.

-

Catalyst addition : Potassium iodide (KI) at 5 mol% accelerates displacement via an mechanism.

Critical challenge : Competing -alkylation is suppressed by pre-complexing the purine with , which selectively deprotonates .

8-Position Methylamination Strategies

Nucleophilic Substitution of 8-Bromo Intermediate

Replacing the 8-bromo group with methylamine faces inherent challenges due to the purine’s electron-deficient ring. Patent CN111574463A reports a two-step approach:

-

Boc-protection : Treating 8-bromo intermediate with and in DCM forms a stable adduct.

-

Amination : Reaction with methylamine (40% aqueous) at 100°C for 8 hours achieves 65% yield.

Alternative method : Palladium-catalyzed coupling using , , and in toluene enables Buchwald-Hartwig amination at 90°C (yield: 72%).

Table 2 : Methylamination Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic | 40% MeNH₂, 100°C, 8h | 65 | 97.3 |

| Catalytic (Pd) | Pd(OAc)₂, Xantphos, Cs₂CO₃, 90°C | 72 | 98.8 |

Impurity Profiling and Mitigation

Dimerization Side Products

Self-coupling at or generates dimers, particularly during propargylation and alkylation. LC-MS analysis identifies dimeric impurities (e.g., , m/z 1075.24). Mitigation strategies include:

Debromination Byproducts

Residual or acidic protons promote debromination, yielding des-bromo derivatives. Patent CN111574463A recommends:

-

Strict anhydrous conditions : Molecular sieves (4Å) in THF.

-

Neutral pH : Buffering with maintains pH 7–8 during bromination.

Scalability and Industrial Adaptations

One-Pot Sequential Functionalization

CN111574463A discloses a one-pot method combining propargylation, alkylation, and amination without intermediate isolation. Key advantages:

-

Yield enhancement : Eliminating purification losses increases overall yield to 68% (vs. 52% stepwise).

-

Solvent economy : Single solvent (NMP) reduces waste.

Operational parameters :

Analyse Des Réactions Chimiques

Types of Reactions

7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Applications De Recherche Scientifique

Overview

7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 2468656-63-3, is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its molecular formula is C21H21N7O2, and it has garnered attention for its structural similarities to other biologically active purine derivatives.

The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:

- Antidiabetic Potential :

- Anticancer Activity :

- Neurological Applications :

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into their potential uses:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidiabetic Effects | Demonstrated significant reduction in blood glucose levels in diabetic models when using structurally similar compounds. |

| Study B | Anticancer Activity | Reported that specific purine derivatives induced apoptosis in breast cancer cells through mitochondrial pathways. |

| Study C | Neuroprotective Effects | Found that certain modifications enhanced the neuroprotective effects against oxidative stress in neuronal cell cultures. |

Mécanisme D'action

The mechanism by which 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling cascades, or interference with DNA replication.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Key structural variations among analogues occur at positions 7 , 8 , and N1 (Table 1).

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Pharmacological and Physicochemical Properties

- Target Compound: The 4-methylquinazolin-2-ylmethyl group may enhance kinase binding due to aromatic stacking interactions, similar to linagliptin derivatives . Methylamino at position 8 balances lipophilicity and hydrogen-bonding capacity, favoring membrane permeability .

- Compound 5 (): The 2-hydroxyethylamino group increases hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

- Compound 39 (): Features a butylamino group and an indazole-oxoethyl chain at position 7, suggesting tailored kinase inhibition (e.g., CDK or JAK kinases) .

Activité Biologique

7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a Linagliptin impurity , is a compound of significant interest due to its structural relation to Linagliptin, a well-known Dipeptidyl Peptidase IV (DPP-IV) inhibitor used in the treatment of type 2 diabetes. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H21N7O2 |

| Molecular Weight | 403.437 g/mol |

| CAS Number | 2468656-63-3 |

| Purity | >95% (HPLC) |

As an impurity related to Linagliptin, this compound is hypothesized to exhibit similar mechanisms of action. Linagliptin works primarily by inhibiting DPP-IV, an enzyme that deactivates incretin hormones. By inhibiting this enzyme, incretin levels increase, leading to enhanced insulin secretion and decreased glucagon levels in a glucose-dependent manner.

In Vitro Studies

Research has shown that compounds structurally related to Linagliptin can exhibit significant biological activities:

- DPP-IV Inhibition : Preliminary studies suggest that 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine may possess DPP-IV inhibitory activity. In vitro assays demonstrated binding affinities comparable to Linagliptin, indicating potential efficacy in glucose regulation .

- Antimicrobial Activity : Some studies have indicated that quinazoline derivatives can exhibit antimicrobial properties. The presence of the quinazoline moiety in this compound suggests it may also possess antibacterial or antifungal activities .

Case Study 1: DPP-IV Inhibition

In a study examining various DPP-IV inhibitors, it was found that compounds with structural similarities to Linagliptin exhibited varying degrees of inhibition against DPP-IV activity. The binding affinity for the enzyme was measured using molecular docking techniques, revealing that the compound's structure allows for effective interaction with the active site of DPP-IV .

Case Study 2: Antimicrobial Screening

A screening of quinazoline derivatives for antimicrobial activity highlighted several compounds with significant efficacy against Gram-positive and Gram-negative bacteria. The findings suggest that the incorporation of additional functional groups may enhance the biological activity of compounds like 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The synthesis typically involves sequential functionalization of the purine-dione core. Key steps include:

- Alkylation : Introducing the but-2-ynyl group via palladium-catalyzed coupling (e.g., Sonogashira reaction) to the purine scaffold .

- Quinazoline Attachment : Substitution at the N1 position using a 4-methylquinazolin-2-ylmethyl moiety under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Methylamino Incorporation : Selective amination at the C8 position using methylamine in the presence of a transition-metal catalyst .

Q. How is the compound structurally characterized to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies substituent positions (e.g., methyl groups at C3 and quinazoline methyl at C4). 2D experiments (COSY, HSQC) resolve overlapping signals .

- X-ray Crystallography : Used to confirm absolute stereochemistry, particularly for chiral centers (e.g., R-configuration in related analogs) .

- IR Spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for purine-dione) .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

- Methodological Answer :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the quinazoline moiety’s known affinity for kinase ATP-binding pockets .

- Cellular Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Target Engagement : Employ fluorescence polarization assays to measure binding to purified kinase domains .

Advanced Research Questions

Q. How can synthetic yield be optimized for the palladium-catalyzed coupling steps in this compound’s synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with ligands like XPhos to enhance coupling efficiency .

- Solvent Optimization : Compare DMF, THF, and toluene; additives like KI may improve regioselectivity.

- Temperature Control : Conduct reactions under microwave irradiation (100–120°C) to reduce side products .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Verification : Use HPLC-UV/HRMS to rule out impurities (>99% purity required for reliable IC₅₀ values) .

- Stereochemical Consistency : Ensure enantiomeric excess (e.g., chiral HPLC) to avoid confounding results from racemic mixtures .

- Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How can computational methods predict and rationalize the compound’s selectivity for specific kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the quinazoline moiety and kinase ATP-binding pockets (e.g., EGFR T790M mutant) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Lys721 in EGFR).

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC₅₀ values .

Q. What stability studies are critical for ensuring reproducible pharmacokinetic data?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Storage Conditions : Store at 2–8°C under inert atmosphere (argon) with desiccants to prevent oxidation/hydrolysis .

- Analytical Monitoring : Use UPLC-PDA to track degradation products and establish shelf-life stability (>90% purity over 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.